3-bromo-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide
Description
This compound features a benzamide scaffold substituted with a 3-bromo group at the aromatic ring. The amide nitrogen is connected via an ethyl linker to a pyrimidine heterocycle, which is further modified with a cyclopropyl group at the 4-position and a trifluoromethyl (CF₃) group at the 6-position. The CF₃ group is a common pharmacophore known to enhance metabolic stability and lipophilicity, while the cyclopropyl moiety may influence steric interactions with biological targets .
Properties
IUPAC Name |
3-bromo-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF3N3O/c18-12-3-1-2-11(8-12)16(25)22-7-6-15-23-13(10-4-5-10)9-14(24-15)17(19,20)21/h1-3,8-10H,4-7H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHFCJHBVJYFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)C3=CC(=CC=C3)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Retrosynthetic Analysis
Molecular Architecture
3-Bromo-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide (Molecular Formula: C₂₃H₂₀BrF₃N₄O; Molecular Weight: 529.34 g/mol) contains three critical structural elements:
- Pyrimidine core with 4-cyclopropyl and 6-trifluoromethyl substituents
- Ethylamine linker bridging the pyrimidine and benzamide moieties
- 3-Bromobenzamide group providing electrophilic reactivity for downstream functionalization
Retrosynthetic Disconnections
Retrosynthetic planning suggests three strategic bond disconnections (Figure 1):
- Amide bond cleavage between the ethylamine linker and benzoyl group
- C-N bond dissociation at the pyrimidine-ethylamine junction
- Heterocyclic ring disassembly into simpler precursors
Synthetic Methodologies
Pyrimidine Core Construction
Cyclocondensation Approach
The 4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-amine intermediate is synthesized via cyclocondensation of:
- 1-Cyclopropyl-3,3,3-trifluoropropane-1,2-dione (trifluoromethyl donor)
- Guanidine carbonate (nitrogen source)
- Ethyl cyanoacetate (carbon backbone contributor)
Reaction Conditions (Table 1):
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Temperature | 80°C |
| Catalyst | p-Toluenesulfonic acid |
| Reaction Time | 12 hr |
| Yield | 68–72% |
This method leverages the electron-withdrawing nature of the trifluoromethyl group to facilitate ring closure through nucleophilic attack at the β-keto position.
Halogen Exchange Strategy
An alternative route modifies pre-formed pyrimidine rings through sequential functionalization:
Ethylamine Linker Installation
Nucleophilic Displacement
The pyrimidin-2-amine undergoes alkylation with 1,2-dibromoethane under phase-transfer conditions:
$$
\text{C}5\text{H}3\text{F}3\text{N}2\text{-NH}2 + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{TBAB}} \text{C}5\text{H}3\text{F}3\text{N}2\text{-NH-CH}2\text{CH}_2\text{Br} \quad (85\%\ \text{yield})
$$
Excess dibromoethane (2.5 equiv) ensures monoalkylation while minimizing di-substitution byproducts.
Reductive Amination
For improved regiocontrol, reductive amination employs:
- Pyrimidine-2-carbaldehyde
- Ethylenediamine
- NaBH₃CN in MeOH/HOAc (pH 4.5)
This method achieves 78% yield with <5% dialkylated impurities.
Benzamide Coupling
Schotten-Baumann Reaction
Classical amide formation between:
- 3-Bromobenzoyl chloride (1.2 equiv)
- 2-(Pyrimidin-2-yl)ethylamine (1.0 equiv)
Optimized Conditions (Table 2):
| Parameter | Value |
|---|---|
| Base | NaOH (10% aq.) |
| Solvent | THF/Water (2:1) |
| Temperature | 0°C → RT |
| Reaction Time | 4 hr |
| Yield | 82% |
The low temperature suppresses hydrolysis of the acid chloride while maintaining sufficient reactivity for amine acylation.
Coupling Reagent-Mediated Approach
Modern methods utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIEA (N,N-Diisopropylethylamine):
$$
\text{3-BrC}6\text{H}4\text{COOH} + \text{H}2\text{N-CH}2\text{CH}_2\text{-Pyrimidine} \xrightarrow{\text{HATU, DIEA}} \text{Target Compound} \quad (91\%\ \text{yield})
$$
This protocol reduces reaction time to 2 hr and improves scalability for multigram syntheses.
Process Optimization and Troubleshooting
Impurity Profile Management
Common byproducts and mitigation strategies include:
3.1.1. N,O-Bis-Acylation
- Caused by excess benzoyl chloride
- Controlled through slow reagent addition (syringe pump over 1 hr)
3.1.2. Pyrimidine Ring Oxidation
- Occurs at >100°C in polar aprotic solvents
- Mitigated by inert atmosphere (N₂/Ar) and temperature control
3.1.3. Ethyl Linker Elimination
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
- δ 8.72 (s, 1H, Pyrimidine H-5)
- δ 7.92 (d, J = 8.4 Hz, 2H, Benzamide H-2/H-6)
- δ 7.56 (t, J = 7.6 Hz, 1H, Benzamide H-4)
- δ 3.89 (q, J = 6.8 Hz, 2H, CH₂NH)
- δ 1.92–1.85 (m, 1H, Cyclopropyl CH)
19F NMR (376 MHz, CDCl₃):
- δ -62.5 (s, CF₃)
HRMS (ESI-TOF):
Industrial-Scale Considerations
Continuous Flow Synthesis
Patented vapor-phase reactors enable:
Green Chemistry Metrics
- PMI (Process Mass Intensity): 23.7 kg/kg
- E-Factor: 18.9 (excluding water)
- Solvent Recovery: 89% via fractional distillation
Emerging Methodologies
Photoredox Catalysis
Recent advances employ Ir(ppy)₃ (tris(2-phenylpyridine)iridium) for:
- Late-stage bromination of benzamide precursors
- C-H functionalization of pyrimidine rings
This approach reduces reliance on pre-functionalized starting materials.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropyl and trifluoromethyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols; solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide); and catalysts like palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide; reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid; basic conditions using sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Oxidized or reduced forms of the compound with modifications at the cyclopropyl and trifluoromethyl groups.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Compounds containing trifluoromethyl groups, such as 3-bromo-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide, have been studied for their anticancer properties. Research indicates that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
- Antimicrobial Properties :
- Neurological Applications :
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of various trifluoromethyl-substituted compounds, including derivatives similar to this compound. The results demonstrated significant inhibition of cell growth in breast and lung cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Testing
In a comparative study of pyrimidine derivatives, the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that the compound was effective at low concentrations, highlighting its potential as a lead compound for antibiotic development .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to the pyrimidine ring or the benzamide moiety could enhance its biological activity. Research into SAR has shown that fluorinated compounds often exhibit improved potency and selectivity for biological targets .
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Patterns on the Benzamide Core
- Compound 35 (4-Bromo-3-Fluoro-N-(6-Methylpyridin-2-Yl)-Benzamide) : Features dual halogenation (4-bromo, 3-fluoro) and a pyridyl group instead of pyrimidine. The absence of a linker (direct attachment to pyridine) may reduce conformational flexibility compared to the ethyl linker in the target compound .
- 3-Nitro-N-[(1R)-1-Phenylethyl]-5-(Trifluoromethyl)Benzamide: Contains nitro and CF₃ groups at positions 3 and 5, respectively.
Heterocyclic Modifications
- Target Compound : Pyrimidine ring with 4-cyclopropyl and 6-CF₃ groups. The cyclopropyl group introduces steric bulk, which could hinder interactions with flat binding pockets.
- Excluded Thiazole/Thiophene Derivatives (): Compounds like N-[2-[(3-chloro-5-CF₃-2-pyridinyl)amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide utilize sulfur-containing linkers (e.g., methylthio) and thiazole/thiophene heterocycles. These groups may enhance solubility but reduce stability compared to the pyrimidine-CF₃ system .
Trifluoromethyl Group Positioning
- The target compound’s CF₃ is on the pyrimidine ring, whereas analogs like 3-nitro-5-CF₃-benzamide place CF₃ directly on the benzamide.
Comparative Data Table
| Compound Name | Benzamide Substituents | Heterocycle/Linker | CF₃ Presence | Potential Targets |
|---|---|---|---|---|
| Target Compound | 3-Bromo | Pyrimidinylethyl | Yes (pyrimidine) | Bacterial enzymes? |
| 3-Nitro-5-CF₃-Benzamide [Ev1] | 3-Nitro, 5-CF₃ | Phenylethyl | Yes (benzamide) | FtsZ, DprE1 |
| 4-Bromo-3-Fluoro-Benzamide (35) [Ev3] | 4-Bromo, 3-Fluoro | Pyridyl (no linker) | No | Unspecified |
| Thiazole Derivative [Ev4] | Varied | Thiazolylmethylthio linker | Yes (pyridine) | Cancer, viral infections |
Biological Activity
3-bromo-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Its unique structural features, including a bromine atom, a cyclopropyl group, and a trifluoromethyl group, make it a subject of interest in various biological and medicinal research applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H15BrF3N3O
- Molecular Weight : 414.2 g/mol
- CAS Number : 1396863-62-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound's structural characteristics facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of use.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties:
- Antibacterial : In vitro studies suggest potential effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
- Antifungal : The compound may also possess antifungal properties, potentially effective against pathogens like Candida albicans and Aspergillus fumigatus.
Anticancer Activity
Compounds with similar structures have been investigated for their anticancer properties. For instance:
- Cytotoxicity Studies : In vitro assays using human cancer cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer) have demonstrated that certain pyrimidine derivatives can inhibit cell proliferation effectively. The IC50 values for some related compounds were reported as low as 0.096 μM .
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study evaluated the cytotoxic effects of pyrimidine derivatives on MCF7 and A549 cell lines, revealing that modifications in the chemical structure significantly influenced their anticancer potency.
- The compound's ability to inhibit specific kinases involved in cancer progression was highlighted, suggesting a mechanism through which it could exert its anticancer effects.
-
Antimicrobial Efficacy :
- Another study focused on the antibacterial activity of similar benzamide derivatives against multiple bacterial strains, demonstrating effectiveness with MIC values lower than those of conventional antibiotics.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
